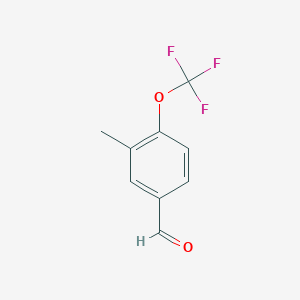
3-Methyl-4-(trifluoromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(trifluoromethoxy)benzaldehyde is an organic compound characterized by a benzene ring substituted with a methyl group at the 3-position and a trifluoromethoxy group at the 4-position
Synthetic Routes and Reaction Conditions:
Bromination and Substitution: The compound can be synthesized by starting with 3-methyl-4-(trifluoromethoxy)benzene. Bromination at the 4-position followed by a nucleophilic substitution with formyl chloride can yield the desired aldehyde.
Oxidation of Alcohols: Another method involves the oxidation of the corresponding alcohol, 3-methyl-4-(trifluoromethoxy)benzyl alcohol, using oxidizing agents like chromyl chloride or pyridinium chlorochromate (PCC).
Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to meet industrial standards.
Types of Reactions:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, HNO₃, PCC
Reduction: NaBH₄, LiAlH₄
Substitution: Nucleophiles like amines, alcohols, or halides
Major Products Formed:
Oxidation: 3-Methyl-4-(trifluoromethoxy)benzoic acid
Reduction: 3-Methyl-4-(trifluoromethoxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Methyl-4-(trifluoromethoxy)benzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Methyl-4-(trifluoromethoxy)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
3-Methyl-4-(trifluoromethoxy)phenol
3-Methyl-4-(trifluoromethoxy)aniline
3-Methyl-4-(trifluoromethoxy)benzoic acid
Uniqueness: 3-Methyl-4-(trifluoromethoxy)benzaldehyde is unique due to its aldehyde functional group, which imparts different reactivity compared to its phenol, aniline, and benzoic acid counterparts. This makes it particularly useful in specific synthetic applications and biological studies.
Properties
IUPAC Name |
3-methyl-4-(trifluoromethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-6-4-7(5-13)2-3-8(6)14-9(10,11)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQMHULNQIYRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
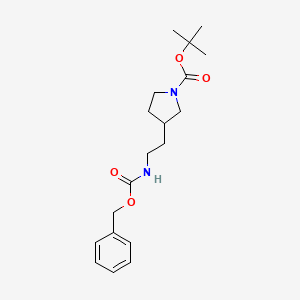
![3-[2-(2,5-Dioxo-4-phenylimidazolidin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B8048558.png)
![1-phenyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione](/img/structure/B8048564.png)
![1-(2-hydroxyethyl)-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione](/img/structure/B8048569.png)
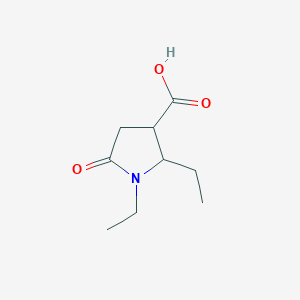
![1,3,3a,8b-Tetrahydroindeno[1,2-b]pyrrole-2,4-dione](/img/structure/B8048586.png)
![1-benzyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione](/img/structure/B8048587.png)
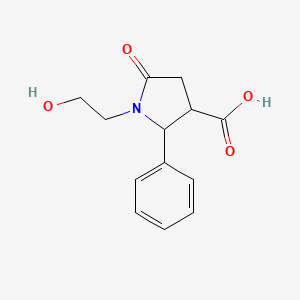
![6-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B8048597.png)
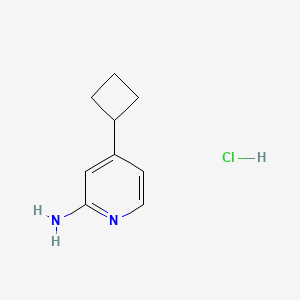
![Bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B8048616.png)
![Bicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B8048624.png)
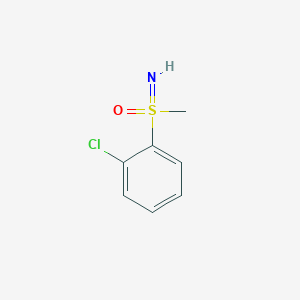
![3-Azabicyclo[3.2.0]heptan-6-one](/img/structure/B8048640.png)
